molecular formula C27H42N2O6S B1588775 21-Aminoepothilone B CAS No. 280578-49-6

21-Aminoepothilone B

Cat. No. B1588775
M. Wt: 522.7 g/mol
InChI Key: PFJFPBDHCFMQPN-RGJAOAFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21-Aminoepothilone B, also known as BMS 310705, is an analog of Epothilone B . It targets malignancies such as ovarian, renal, bladder, and lung carcinoma . BMS 310705 induces significant apoptosis via a mitochondrial-mediated pathway .


Molecular Structure Analysis

The molecular structure of 21-Aminoepothilone B is C27H42N2O6S with a molecular weight of 522.70 . The SMILES representation is C[C@@]12C@H(C)C(C@HC@@HC@@HCCC2)=O)O)=O)/C(C)=C/C3=CSC(CN)=N3)O1 .

Scientific Research Applications

Enzyme Engineering for Catalytic Efficiency

A significant application of 21-Aminoepothilone B, specifically epothilone F (21-hydroxyl-epothilone B), is in the context of enzyme engineering. Researchers have utilized the Gram-positive bacterium Amycolatopsis orientalis to produce epothilone F from epothilone B. Through mutagenesis, they aimed to enhance the yield of epothilone F by modifying the epothilone-B hydroxylase (EBH) enzyme. The mutations led to a substantial increase in yield, demonstrating the potential of enzyme engineering in biotransformation processes for compound synthesis (Nayeem et al., 2009).

Antitumor Activity and Synthesis

21-Aminoepothilone B has been explored for its antitumor potential. For instance, 12,13-desoxyepothilone F (21-hydroxy-12,13-desoxyepothilone B) was synthesized and evaluated for its antitumor efficacy. The analogue demonstrated high activity against various tumor cell lines, showing particular effectiveness in resistant tumor cells where traditional treatments like paclitaxel were less effective. This highlights the potential of 21-Aminoepothilone B derivatives in cancer treatment (Lee et al., 2000).

Applications in Cardiovascular Research

Endothelin-1, a 21-amino acid peptide, is closely related to the field of 21-Aminoepothilone B research. Endothelin-1 and its receptors are crucial in various physiological processes and diseases, including pulmonary arterial hypertension. The study of endothelin-1 and its receptor interaction has implications for therapeutic targets in cardiovascular diseases (Lüscher & Barton, 2000).

Chemical Synthesis and Drug Development

The discovery of (E)-9,10-dehydroepothilones, including the 26-trifluoro derivative of 21-Aminoepothilone B, demonstrates the significance of chemical synthesis in developing new antitumor agents. These compounds show promising preclinical properties and underscore the role of total chemical synthesis in drug discovery (Rivkin et al., 2004).

Bioprocess Optimization for Antitumor Agents

21-Aminoepothilone B has been a focus in bioprocess optimization for the production of antitumor agents. For instance, Aspergillus fumigatus, an endophyte of Catharanthus roseus, has been studied for its ability to produce epothilone B, an analogue of 21-Aminoepothilone B. This research is pivotal in developing novel platforms for the industrial production of antitumor compounds (El-Sayed et al., 2021).

Future Directions

Epothilones, including 21-Aminoepothilone B, have shown promise in clinical trials and are being considered for future use in cancer therapy . They are particularly useful in patients with prostate cancer who have previously been treated with taxanes or who have taxane-refractory tumors .

properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJFPBDHCFMQPN-RGJAOAFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Aminoepothilone B

CAS RN

280578-49-6
Record name 21-Aminoepothilone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-AMINOEPOTHILONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Aminoepothilone B
Reactant of Route 2
21-Aminoepothilone B
Reactant of Route 3
21-Aminoepothilone B
Reactant of Route 4
21-Aminoepothilone B
Reactant of Route 5
21-Aminoepothilone B
Reactant of Route 6
21-Aminoepothilone B

Citations

For This Compound
15
Citations
M Bayes, X Rabasseda, JR Prous - Methods and findings in …, 2004 - europepmc.org
Gateways to Clinical Trials is a guide to the most recent clinical trials in current literature and congresses. The data in the following tables has been retrieved from the Clinical Trials …
Number of citations: 89 europepmc.org
EA Reiff - 2002 - search.proquest.com
… Phase I clinical trials have also recently commenced for epothilone D and 21-aminoepothilone B. Despite the promising biological data obtained thus far, little is known about the …
Number of citations: 1 search.proquest.com
S Mani, M Macapinlac Jr, S Goel… - Anti-Cancer …, 2004 - journals.lww.com
Microtubule-stabilizing agents are increasingly studied for cancer treatment based largely on the prior success of paclitaxel and docetaxel. In this review, we focus on the clinical …
Number of citations: 89 journals.lww.com
H Cheng, G Huang - Current Drug Targets, 2018 - ingentaconnect.com
Epothilones are a class of macrolide compounds. Their activities of tubulin polymerization and microtubule depolymerization inhibition like paclitaxel make them a new generation of …
Number of citations: 8 www.ingentaconnect.com
KH Altmann, G Höfle, R Müller, J Mulzer… - The Epothilones: An …, 2009 - Springer
… introduced in clinical trials in March 1999, and the 21-aminoepothilone B in the following year. Later, trials with 21-aminoepothilone B were terminated in favor of ixabepilone, which on …
Number of citations: 6 link.springer.com
GM Cragg, DJ Newman - Journal of Natural Products, 2004 - ACS Publications
The seminal discoveries of camptothecin and Taxol by Wall and Wani are discussed in a manner that demonstrates the influence that these two compounds has had on the further …
Number of citations: 299 pubs.acs.org
DGI Kingston - Journal of natural products, 2009 - ACS Publications
This review provides an overview of the discovery, structures, and biological activities of anticancer natural products that act by inhibiting or promoting the assembly of tubulin to …
Number of citations: 448 pubs.acs.org
EA Reiff, GI Georg… - 2003 - apps.dtic.mil
… biological activity,^ The results of this work have led to phase II clinical trials of epothilone B, phase II clinical trials for 15-azaepothilone B, phase I clinical trials for 21-aminoepothilone B …
Number of citations: 0 apps.dtic.mil
Z Jin - Natural product reports, 2011 - pubs.rsc.org
Covering: July 2007 to June 2010. Previous review: Nat. Prod. Rep., 2009, 26, 382–445 A great number of structurally diverse natural products containing five-membered heterocyclic …
Number of citations: 328 pubs.rsc.org
RM Borzilleri, GD Vite - Drugs Future, 2002 - Citeseer
… a handful of promising analogues: 37 (21-hydroxyepothilone D), 38 (10,11-dehydroepothilone D), 19 (26-fluoroepothilone B), 29 (epothilone B lactam) and 22 (21-aminoepothilone B). …
Number of citations: 69 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.